N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide
Overview
Description
N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide is a complex organic compound that features a benzodiazole ring system, a morpholine moiety, and a cyclohexanecarboxamide group
Scientific Research Applications
N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The morpholine moiety is then introduced via a Mannich reaction, which involves the condensation of morpholine, formaldehyde, and the benzodiazole intermediate . The final step involves the coupling of the cyclohexanecarboxamide group to the benzodiazole-morpholine intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Mechanism of Action
The mechanism of action of N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like 4-methylmorpholine and N-methylmorpholine share the morpholine moiety and exhibit similar chemical properties.
Benzodiazole derivatives: Compounds such as 2-aminobenzimidazole and 5-nitrobenzimidazole have similar core structures and are used in various applications.
Uniqueness
N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(morpholin-4-ylmethyl)-1-propylbenzimidazol-5-yl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c1-2-10-26-20-9-8-18(23-22(27)17-6-4-3-5-7-17)15-19(20)24-21(26)16-25-11-13-28-14-12-25/h8-9,15,17H,2-7,10-14,16H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEWFHJWDFRAKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)N=C1CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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